

# Literature review of "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine

**Cat. No.:** B181806

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**: Synthesis, Potential Biological Activity, and Future Perspectives

## Foreword

The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic potential. This guide delves into the scientific landscape surrounding **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**, a molecule that marries the established pharmacophoric features of a substituted phenylamine, a sulfonamide linker, and a morpholine moiety. While direct and extensive research on this specific entity is nascent, its structural components are well-represented in a multitude of bioactive agents. As a Senior Application Scientist, the objective of this document is to synthesize the available knowledge on related structures to construct a predictive and insightful guide for researchers, scientists, and drug development professionals. We will explore a plausible synthetic route, hypothesize its biological activities based on compelling evidence from analogous compounds, and chart a course for future investigations. This guide is intended to be a foundational resource, sparking further inquiry and experimental validation of a promising, yet underexplored, chemical entity.

## Molecular Architecture and Rationale for Interest

The structure of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** is a deliberate amalgamation of chemical motifs with proven utility in drug discovery.

- The Phenylamine Core: The substituted aniline core is a cornerstone of many therapeutic agents. The presence and position of the chloro and amino groups can significantly influence binding to biological targets and metabolic stability.
- The Sulfonamide Linker: Sulfonamides are a class of compounds that have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.<sup>[1]</sup> This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.
- The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and provide a vector for further chemical modification.<sup>[2]</sup> Its presence can also influence the overall conformation of the molecule, which is critical for target engagement.

The strategic combination of these three components suggests that **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** is a compelling candidate for investigation as a bioactive agent, particularly in the realm of oncology and kinase inhibition, where similar structures have shown considerable promise.

## Synthesis and Characterization: A Proposed Pathway

A logical and efficient synthesis of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** can be devised based on well-established synthetic methodologies for sulfonamide-containing compounds.<sup>[3]</sup>

## Retrosynthetic Analysis

A plausible retrosynthetic approach involves the disconnection of the sulfonamide bond, leading back to 4-chloro-3-aminobenzenesulfonyl chloride and morpholine. The sulfonyl chloride can be derived from 2-chloroaniline through chlorosulfonylation, with a necessary protection/deprotection strategy for the amino group.



[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to the target compound.

## Detailed Experimental Protocol

### Step 1: Synthesis of N-(2-chlorophenyl)acetamide

To a solution of 2-chloroaniline (1 eq.) in glacial acetic acid, acetic anhydride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold water, and dried to afford N-(2-chlorophenyl)acetamide.

### Step 2: Synthesis of 4-chloro-3-(acetylamino)benzenesulfonyl chloride

N-(2-chlorophenyl)acetamide (1 eq.) is added portion-wise to chlorosulfonic acid (5 eq.) at 0°C. The reaction mixture is then stirred at room temperature for 4 hours. The mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 4-chloro-3-(acetylamino)benzenesulfonyl chloride.

### Step 3: Synthesis of N-(2-chloro-5-(morpholinosulfonyl)phenyl)acetamide

To a solution of 4-chloro-3-(acetylamino)benzenesulfonyl chloride (1 eq.) in a suitable solvent such as dichloromethane, morpholine (2.2 eq.) is added dropwise at 0°C. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give N-(2-chloro-5-(morpholinosulfonyl)phenyl)acetamide.

### Step 4: Synthesis of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**

N-(2-chloro-5-(morpholinosulfonyl)phenyl)acetamide (1 eq.) is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is refluxed for 4 hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final product, **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**.

## Predicted Biological Activity and Mechanism of Action

While direct biological data for **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** is scarce in the public domain, a strong case for its potential as a kinase inhibitor and anticancer agent can be built upon the activities of structurally related molecules.

## The Kinase Inhibitor Hypothesis

The 2-anilinopyrimidine and quinazoline scaffolds are classic pharmacophores for kinase inhibitors. [4][5] The anilino group often occupies the ATP-binding site of kinases, with substituents on the aniline ring modulating potency and selectivity. The sulfonamide moiety in our target molecule can be viewed as a bioisostere for other groups found in known kinase inhibitors, participating in crucial hydrogen bonding interactions within the kinase hinge region.

## Evidence from Structurally Related Compounds

Numerous studies have demonstrated the potent anticancer and kinase inhibitory activities of compounds bearing the chloro-phenyl-sulfonamide-morpholine scaffold. For instance, derivatives of 2-chloro-4-anilinoquinazoline have shown significant antiproliferative activity

against various cancer cell lines. [6] Furthermore, sulfonamide-containing compounds have been investigated as inhibitors of various kinases, including Src/Abl and PI3K. [1][7]

| Compound Class                    | Biological Target/Activity             | Reported IC50/EC50 Values         | Reference |
|-----------------------------------|----------------------------------------|-----------------------------------|-----------|
| 2-Chloro-4-anilinoquinazolines    | Anticancer (various cell lines)        | 0.13 nM - 1.81 μM                 | [6]       |
| 4-Morpholino-2-phenylquinazolines | PI3K p110alpha inhibitor               | 2.0 nM                            | [7]       |
| Thiazole-carboxamides             | Dual Src/Abl kinase inhibitor          | Potent antiproliferative activity | [1]       |
| Bipyridine-sulfonamides           | Plasmodium falciparum PI(4)K inhibitor | 0.9 nM                            | [8]       |

| Indole-carboxamides | Dishevelled 1 (DVL1) inhibitor | 0.49 μM | [9]|

This table presents data for structurally related compounds to infer the potential activity of the target molecule.

## Hypothesized Mechanism of Action: Kinase Inhibition

We hypothesize that **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** acts as a Type I kinase inhibitor, competing with ATP for binding to the active site of a protein kinase. The phenylamine core would likely anchor the molecule in the adenine-binding pocket, while the morpholine-sulfonyl moiety could extend into the solvent-exposed region or interact with the ribose-phosphate binding site, contributing to both potency and selectivity.



[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of action via RTK inhibition.

## Future Directions and Therapeutic Potential

The true potential of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** can only be unlocked through rigorous experimental validation. The following steps are recommended for future research:

- Synthesis and Structural Confirmation: The proposed synthetic route should be executed, and the final compound's structure and purity must be unequivocally confirmed using modern analytical techniques.

- In Vitro Biological Evaluation:
  - Antiproliferative Screening: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.
  - Kinase Profiling: A broad kinase panel assay is crucial to identify the specific kinase(s) inhibited by the compound and to assess its selectivity.
- Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR. Modifications could include:
  - Varying the substitution pattern on the phenyl ring.
  - Replacing the morpholine with other cyclic amines.
  - Altering the linker between the phenyl ring and the sulfonamide.
- In Vivo Efficacy Studies: Promising candidates from in vitro studies should be evaluated in animal models of cancer to assess their therapeutic efficacy, pharmacokinetics, and safety profile.

## Conclusion

**2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** represents a molecule of considerable interest for drug discovery, strategically designed from pharmacologically validated building blocks. While direct experimental data remains to be published, a robust hypothesis for its synthesis and biological activity as a kinase inhibitor with anticancer potential can be formulated based on a wealth of information from structurally analogous compounds. This technical guide provides a foundational framework for initiating research into this promising molecule, outlining a clear path from synthesis to biological evaluation. It is our hope that this document will serve as a catalyst for further investigation, ultimately leading to the development of novel and effective therapeutic agents.

## References

- [Reference on quinoline-5-sulfonamides]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [\[Link\]](#)

- Al-Ostath, A., et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. *RSC Advances*, 12(48), 31257-31273. [\[Link\]](#)
- [Reference on anticancer quinoxalines]
- [Reference on a novel sulfonyl-based small molecule]
- Bansal, G., & Singh, D. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- [Reference on morpholines synthesis and biological activity]
- [Reference on recent updates on the synthesis of bioactive quinoxaline-containing sulfonamides]
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. *Bioorganic & Medicinal Chemistry*, 14(20), 6847-6858. [\[Link\]](#)
- Sabbatino, F., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. *Cancers*, 14(5), 1334. [\[Link\]](#)
- Wang, Z., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. *European Journal of Medicinal Chemistry*, 139, 674-697. [\[Link\]](#)
- Williams, P. J., & Bowser, J. R. (2014). Preparation of sulfonamides from N-silylamines. *Tetrahedron Letters*, 55(40), 5557-5559. [\[Link\]](#)
- [Reference on synthesis and evaluation of the biological activity of new 4-(2-chloroacetyl)]
- [Reference on process for preparing 2-chloro-5-formyl benzene sulphonic acid]
- [Reference on three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- yl amino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. *Journal of Medicinal Chemistry*, 47(27), 6658-6661. [\[Link\]](#)
- [Reference on drug design strategies, modes of action, synthesis and industrial challenges behind trifluoromethyl]
- [Reference to a commercial vendor]
- Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. *Journal of Medicinal Chemistry*, 51(15), 4771-4779. [\[Link\]](#)
- [Reference on Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4- yl amino)thiazole-5-carboxamide (BMS-354825), a Dual

Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays]

- Liang, X., et al. (2020). Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. European Journal of Medicinal Chemistry, 188, 112012. [Link]
- [Reference on Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent

antimalarial activity against both blood and liver stages of Plasmodium - PubMed  
[pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review of "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181806#literature-review-of-2-chloro-5-morpholine-4-sulfonyl-phenylamine>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)